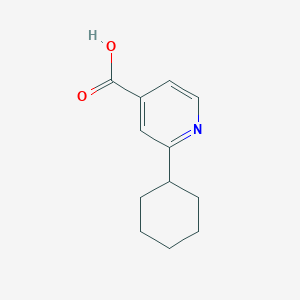
2-Cyclohexylisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexylisonicotinic acid is an organic compound with the molecular formula C12H15NO2 It is a derivative of isonicotinic acid, where a cyclohexyl group is attached to the second carbon of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylisonicotinic acid typically involves the reaction of isonicotinic acid with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Isonicotinic acid+Cyclohexyl bromideK2CO3,DMF,heat2-Cyclohexylisonicotinic acid
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexylisonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexyl alcohols or amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexylisonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexylisonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isonicotinic acid: The parent compound, lacking the cyclohexyl group.
Cyclohexylamine: Contains the cyclohexyl group but lacks the pyridine ring.
Nicotinic acid: Similar structure but with a carboxyl group at the third position of the pyridine ring.
Uniqueness
2-Cyclohexylisonicotinic acid is unique due to the presence of both the cyclohexyl group and the isonicotinic acid moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and potential for diverse chemical reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H15NO2 |
|---|---|
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
2-cyclohexylpyridine-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-7-13-11(8-10)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |
Clave InChI |
BUFTWPSTNNYMNE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=NC=CC(=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


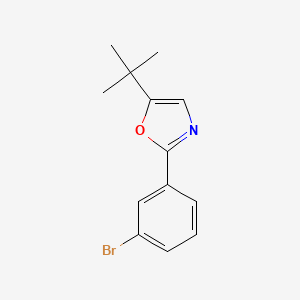
![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)
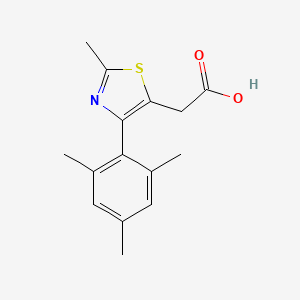
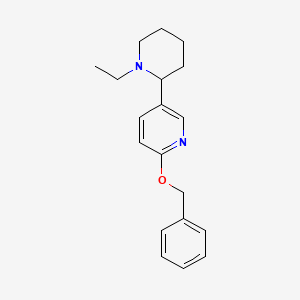




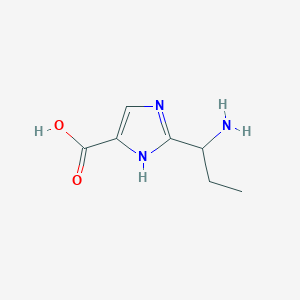
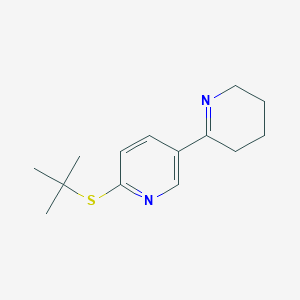

![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
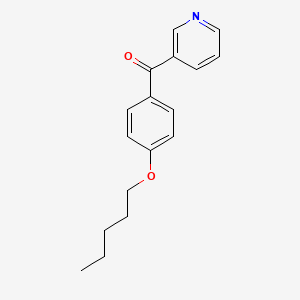
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)
